(Z)-3-Phenyl-2-propen-1-ol
Overview
Description
(Z)-3-Phenyl-2-propen-1-ol, also known as cinnamyl alcohol, is an organic compound with the molecular formula C9H10O. It is a colorless liquid with a pleasant, floral odor and is commonly found in the essential oils of cinnamon, hyacinth, and other plants. This compound is widely used in the fragrance and flavor industries due to its aromatic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: (Z)-3-Phenyl-2-propen-1-ol can be synthesized through several methods. One common method involves the reduction of cinnamaldehyde using sodium borohydride (NaBH4) or catalytic hydrogenation. The reaction typically takes place in an alcohol solvent such as ethanol or methanol at room temperature.
Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of cinnamaldehyde. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under hydrogen gas pressure. The reaction is carried out in a solvent like ethanol at elevated temperatures and pressures to achieve high yields.
Chemical Reactions Analysis
Types of Reactions: (Z)-3-Phenyl-2-propen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to cinnamaldehyde using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: It can be further reduced to 3-phenyl-1-propanol using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in anhydrous ether at low temperatures.
Substitution: Tosyl chloride (TsCl) in pyridine to form tosylate, followed by nucleophilic substitution with various nucleophiles.
Major Products Formed:
Oxidation: Cinnamaldehyde.
Reduction: 3-Phenyl-1-propanol.
Substitution: Various substituted cinnamyl derivatives depending on the nucleophile used.
Scientific Research Applications
(Z)-3-Phenyl-2-propen-1-ol has numerous applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its antimicrobial and antifungal properties, making it a potential candidate for developing new antimicrobial agents.
Medicine: Research has shown that it possesses anti-inflammatory and antioxidant properties, which could be beneficial in developing therapeutic agents.
Industry: It is widely used in the fragrance and flavor industries to impart a pleasant aroma to perfumes, soaps, and food products.
Mechanism of Action
The mechanism of action of (Z)-3-Phenyl-2-propen-1-ol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: It disrupts the cell membrane integrity of microorganisms, leading to cell lysis and death.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Antioxidant Activity: It scavenges free radicals and enhances the activity of antioxidant enzymes, protecting cells from oxidative damage.
Comparison with Similar Compounds
(Z)-3-Phenyl-2-propen-1-ol can be compared with other similar compounds such as:
Cinnamaldehyde: Both compounds share a similar structure, but cinnamaldehyde has an aldehyde group instead of a hydroxyl group. Cinnamaldehyde is more reactive in oxidation reactions.
3-Phenyl-1-propanol: This compound is the fully reduced form of this compound and lacks the double bond. It has different chemical reactivity and applications.
Eugenol: Eugenol has a similar aromatic structure but contains a methoxy group and an allyl group. It is also used in the fragrance industry and has antimicrobial properties.
Properties
IUPAC Name |
(Z)-3-phenylprop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c10-8-4-7-9-5-2-1-3-6-9/h1-7,10H,8H2/b7-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOCCDEMITAIZTP-DAXSKMNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C\CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4510-34-3 | |
Record name | cis-Cinnamyl alcohol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4510-34-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cinnamyl alcohol, (Z)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004510343 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CINNAMYL ALCOHOL, (Z)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OT636Q443X | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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